molecular formula C18H17N3OS2 B6565631 N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 946301-04-8

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B6565631
CAS No.: 946301-04-8
M. Wt: 355.5 g/mol
InChI Key: YPVWMRXRQOHWSY-UHFFFAOYSA-N
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Description

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenyl group at position 6 and a thiophene-2-carboxamide moiety linked via a methylene group at position 4.

Properties

IUPAC Name

N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-4-6-13(7-5-12)16-14(21-8-10-24-18(21)20-16)11-19-17(22)15-3-2-9-23-15/h2-7,9H,8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVWMRXRQOHWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}thiophene-2-carboxamide is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that integrates an imidazo[2,1-b][1,3]thiazole moiety and a thiophene ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial effects, as well as its mechanism of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H19N3OS\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{OS}

This compound's unique configuration contributes to its biological activity by enhancing lipophilicity and bioavailability.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds featuring the imidazo[2,1-b][1,3]thiazole framework. The presence of the methyl group at the para position of the phenyl ring has been shown to enhance cytotoxic activity against various cancer cell lines.

Key Findings:

  • IC50 Values: Compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines (e.g., Jurkat and A-431) .
  • Mechanism of Action: The compound interacts with target proteins primarily through hydrophobic contacts and exhibits significant apoptosis-inducing properties in cancer cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research indicates that derivatives of thiazole and imidazole exhibit efficacy against various bacterial strains.

Antimicrobial Efficacy:

  • Tested Strains: The compound has shown effectiveness against Staphylococcus aureus and Bacillus cereus .
  • Scavenging Activity: In antioxidant tests, related compounds displayed DPPH· scavenging activities between 69.0% and 88.2%, indicating potential protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that specific substitutions on the phenyl and thiazole rings significantly influence biological activity:

Substituent Effect on Activity
Methyl group at paraIncreases cytotoxicity
Electron-withdrawing groupsEssential for antiproliferative activity

The incorporation of electron-donating groups enhances lipophilicity and improves interaction with biological targets.

Case Study 1: Anticancer Screening

In a study published in MDPI, compounds similar to this compound were screened for their anticancer properties using MTT assays. The results indicated that these compounds could be potential leads for developing new anticancer drugs .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of thiazole derivatives using agar well diffusion methods. The results confirmed moderate to high activity against clinically relevant pathogens .

Scientific Research Applications

Medicinal Chemistry

N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}thiophene-2-carboxamide has shown promise as a bioactive molecule with potential antimicrobial , antiviral , and anticancer properties. Research indicates that it may inhibit certain enzymes involved in disease pathways, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through the inhibition of specific signaling pathways.
  • Antimicrobial Properties : Investigations into its antibacterial effects have shown efficacy against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

Biological Research

The compound is utilized in biological studies to understand its interaction with various molecular targets. It has been shown to modulate receptor activity and enzyme functions, which is critical for developing targeted therapies.

Industrial Applications

In addition to its medicinal uses, this compound is being explored for applications in the development of new materials and as a catalyst in chemical processes. Its unique properties allow it to serve as a versatile building block in organic synthesis.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

StepDescription
1Formation of the imidazothiazole ring through cyclization reactions involving thioamides and imidazole precursors.
2Substitution reactions to introduce the thiophene and carboxamide functionalities.
3Final coupling reactions to achieve the desired compound structure.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacteria
Anti-inflammatoryModulates inflammatory pathways

Comparison with Similar Compounds

Table 1: Imidazo[2,1-b][1,3]thiazole Derivatives

Compound Core Substituents R₁ (Position 6) R₂ (Position 5) Key Functional Groups
Target Compound Imidazo[2,1-b]thiazole 4-methylphenyl Thiophene-2-carboxamide None
Compound Imidazo[2,1-b]thiazole 4-chlorophenyl 2-methoxyphenylamide Sulfone (1,1-dioxo)

Thiazole-Based Carboxamides

Nitrothiophene Carboxamides

Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide () and N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () share the thiophene-carboxamide motif but differ in their heterocyclic cores (thiazole vs. imidazothiazole).

  • The target compound lacks this group, which may reduce reactivity but improve metabolic stability.
  • Synthesis : Both analogs and the target compound likely employ carboxamide coupling reagents (e.g., HATU) for synthesis, as described in and .

Table 2: Thiazole vs. Imidazothiazole Carboxamides

Compound Heterocycle Thiophene Substituent Purity/Activity
Target Compound Imidazo[2,1-b]thiazole Unsubstituted Unknown
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole Nitro (position 5) 99.05% purity, antibacterial
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole Nitro (position 5) 42% purity, narrow-spectrum antibacterial

Aryl Thiazole Acetamides

Compounds such as N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (, compound 9d) highlight the role of aryl-thiazole motifs in bioactivity.

  • Biological Activity : Thiazole derivatives in demonstrated anticancer activity (e.g., IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells), suggesting that the 4-methylphenyl group in the target compound may similarly enhance hydrophobic interactions with cellular targets.

Thiophene Carboxamides with Fused Heterocycles

describes thieno[2,3-e][1,2,4]triazepine-7-carboxamide derivatives (e.g., compound 7a), which fuse thiophene with triazepine rings.

  • Complexity vs.
  • Pharmacokinetics : Bulky fused rings may reduce oral bioavailability compared to the target compound’s simpler structure.

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